molecular formula C19H25N5O2 B2565863 N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1396709-40-2

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2565863
CAS No.: 1396709-40-2
M. Wt: 355.442
InChI Key: BHBQLDUHGKIHTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a novel synthetic small molecule designed for preclinical research, featuring a unique molecular architecture that combines two privileged pharmacophores: a 1-methyl-1H-pyrazole-4-carboxamide moiety and a 1-methyl-1H-indole scaffold. This hybrid structure is of significant interest in early-stage pharmacological exploration, particularly in oncology and neurodegenerative disease research, given that indole derivatives are known to regulate numerous proteins and genes involved in cancer development and have demonstrated potential in targeting neurodegenerative pathways . The compound's mechanism of action is hypothesized to involve multi-target engagement. Pyrazole carboxamide derivatives have been shown to disrupt mitochondrial function, decrease mitochondrial membrane potential (MMP), and inhibit key enzymes in the respiratory chain, such as complex II (succinate dehydrogenase) and complex IV (cytochrome c oxidase) . Concurrently, the indole moiety is known to exhibit versatile biological activities by interacting with various intracellular targets, including protein kinases, tubulin, and topoisomerase II, and modulating pathways like PI3K/AKT/mTOR . This dual-targeting potential makes it a valuable chemical probe for studying signal transduction mechanisms and cell proliferation. This product is provided for Research Use Only (RUO). It is strictly not intended for diagnostic or therapeutic applications, nor for human, veterinary, or household use. Researchers should handle this compound with care in a controlled laboratory environment.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-22(2)17(14-11-23(3)16-9-7-6-8-13(14)16)10-20-18(25)15-12-24(4)21-19(15)26-5/h6-9,11-12,17H,10H2,1-5H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBQLDUHGKIHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CN(N=C3OC)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, commonly referred to as a pyrazole derivative, has garnered attention in recent years for its potential biological activities, particularly in anticancer and enzyme inhibition contexts. This article provides a detailed overview of its biological activity, focusing on its synthesis, anticancer properties, and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C₁₈H₃₁N₅O₂
  • Molecular Weight : 335.48 g/mol
  • CAS Number : 1421373-65-0

The structure includes a pyrazole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer activity against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • Human colorectal carcinoma (HCT-116)
    • Human breast adenocarcinoma (MCF-7)
    • Human liver carcinoma (HepG2)
    • Human lung carcinoma (A549)

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits potent cytotoxicity against the HepG2 cell line with an IC₅₀ value of approximately 6.1 μM. This indicates a strong inhibitory effect compared to standard chemotherapeutic agents such as doxorubicin, which has an IC₅₀ of 24.7 μM .

The mechanism by which this compound induces apoptosis in cancer cells involves several pathways:

  • Caspase Activation : The compound significantly increases caspase-3 activity in treated HepG2 cells, suggesting that it promotes apoptosis through the intrinsic pathway.
  • Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound leads to cell cycle arrest at the G0/G1 phase, inhibiting cell proliferation.
  • Bcl-2 Family Proteins : The treatment also influences the expression levels of Bcl-2 and Bax proteins, promoting apoptosis through the regulation of pro-apoptotic and anti-apoptotic signals .

Enzyme Inhibition

Beyond its anticancer properties, this pyrazole derivative also shows potential as an enzyme inhibitor:

  • Cyclooxygenase Inhibition : Certain pyrazole derivatives have been reported to exhibit selective inhibition of COX-2 with IC₅₀ values ranging from 0.02 to 0.04 μM, indicating their potential use as anti-inflammatory agents .

Case Studies

Several case studies have illustrated the efficacy of this compound in preclinical settings:

  • Study on HepG2 Cells : A study demonstrated that treatment with this compound led to significant apoptosis rates, with over 22% of cells undergoing early apoptosis after 24 hours of treatment.
  • Comparative Analysis : In comparative studies against other synthesized pyrazole derivatives, this compound consistently showed superior cytotoxic effects across multiple cancer cell lines .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound distinguishes itself through:

  • This may enhance binding affinity in biological systems .
  • 3-Methoxy pyrazole: Electron-donating methoxy substituents (vs. electron-withdrawing chloro/cyano groups in 3a–3e) could modulate electronic properties, altering reactivity or metabolic stability .
  • Dimethylaminoethyl side chain: This basic side chain improves aqueous solubility compared to neutral substituents in analogs like 4-amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide () .
Table 1: Substituent Comparison
Compound Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Pyrazole-indole 3-Methoxy, dimethylaminoethyl ~420 (estimated)
3a () Pyrazole-phenyl 5-Chloro, cyano 403.1
41 () Pyrrole-pyridine Trifluoromethyl, imidazolyl 392.2
1005612-70-3 () Pyrazolo-pyridine Ethyl, methyl 374.4

Physicochemical and Spectroscopic Properties

  • Solubility: The dimethylamino group enhances water solubility relative to neutral analogs (e.g., 3a–3e), which rely on chloro or cyano substituents that may reduce bioavailability .
  • Spectroscopy :
    • ¹H-NMR : The indole protons (δ ~7.0–7.5) and methoxy singlet (δ ~3.8–4.0) would distinguish the target compound from phenyl-based analogs like 3a (δ 7.43–8.12 for phenyl protons) .
    • MS : The molecular ion ([M+H]⁺) for the target compound is estimated at ~421, higher than 3a (403.1) or 41 (392.2) due to its larger indole system .

Q & A

Q. How can researchers optimize lead derivatives for improved pharmacokinetics?

  • Methodological Answer :
  • Prodrug Design : Introduce ester or amide prodrug moieties to enhance oral bioavailability.
  • Metabolic Profiling : Identify major metabolites (e.g., via LC-MS/MS) and modify labile groups (e.g., replace methoxy with trifluoromethyl).
  • In Vivo PK : Conduct rodent studies to measure AUC, Cmax, and half-life. Adjust logD (via substituent changes) to balance CNS penetration and plasma stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.